molecular formula C6H10ClNOS B13829039 2-Chloro-1-morpholin-4-ylethanethione

2-Chloro-1-morpholin-4-ylethanethione

Cat. No.: B13829039
M. Wt: 179.67 g/mol
InChI Key: RGBJLFJLZHUGDF-UHFFFAOYSA-N
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Description

2-Chloro-1-morpholin-4-ylethanethione is an organic compound with the molecular formula C6H10ClNOS It is a derivative of morpholine, a heterocyclic amine, and contains a thione group, which is a sulfur analog of a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-morpholin-4-ylethanethione typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfur source, such as hydrogen sulfide or a thiol, to yield the desired thione compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-morpholin-4-ylethanethione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted morpholine derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1-morpholin-4-ylethanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-morpholin-4-ylethanethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects. The specific pathways and targets involved are still under investigation, but it is believed to affect key enzymes and signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-morpholin-4-ylethanethione is unique due to the presence of the thione group, which imparts distinct reactivity and potential biological activity compared to its ketone analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10ClNOS

Molecular Weight

179.67 g/mol

IUPAC Name

2-chloro-1-morpholin-4-ylethanethione

InChI

InChI=1S/C6H10ClNOS/c7-5-6(10)8-1-3-9-4-2-8/h1-5H2

InChI Key

RGBJLFJLZHUGDF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)CCl

Origin of Product

United States

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